2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-3-17-5-7-18(8-6-17)22(23-24(32)31-25(33-23)27-21(4-2)28-31)30-15-13-29(14-16-30)20-11-9-19(26)10-12-20/h5-12,22,32H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRDDGRZOKLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898367-90-3) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article details its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.6 g/mol. The structure includes a thiazolo-triazole core linked to a piperazine moiety and various aromatic substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₆FN₅OS |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 898367-90-3 |
Synthesis
The synthesis of this compound involves the reaction of saccharin derivatives with piperazine and fluorinated phenyl groups under reflux conditions. The process utilizes acetonitrile as a solvent and potassium carbonate as a base, leading to the formation of the desired thiazolo-triazole structure through nucleophilic substitution reactions .
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. The presence of the piperazine group enhances the anti-proliferative effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown efficacy in inhibiting cell growth in models of chronic myeloid leukemia by selectively blocking enhanced Inosine Monophosphate Dehydrogenase (IMPDH) activity .
Antimicrobial Properties
Compounds featuring thiazole rings have been documented to possess broad-spectrum antimicrobial activity. Studies have demonstrated that the thiazolo-triazole framework can enhance antibacterial and antifungal activities against various strains, including resistant bacteria . The incorporation of different substituents on the aromatic rings can modulate these activities significantly.
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds with similar structures have been investigated for their potential as serotonin receptor modulators, particularly targeting the 5HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders, suggesting that derivatives of this compound might be explored for therapeutic effects in psychiatric conditions .
Case Studies
Several studies have focused on derivatives of thiazole and triazole compounds:
- Anticancer Efficacy : A study evaluated various thiazole-based compounds against three cancer cell lines using MTT assays, demonstrating that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Activity : Another investigation assessed thiazole derivatives' antimicrobial properties against bacterial and fungal strains, revealing that certain substitutions on the aromatic rings significantly improved efficacy against resistant strains .
- Neuropharmacological Screening : Research involving piperazine derivatives has shown promising results in modulating serotonin receptors, indicating potential applications in treating anxiety and depression-related disorders .
Scientific Research Applications
Structural Features
The compound features:
- A thiazole ring
- A triazole core
- A piperazine moiety
- An ethyl substituent on the thiazole ring
These structural components are essential for its biological activity and interaction with various biological targets.
Pharmacological Potential
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
-
Antimicrobial Activity :
- Thiazolo[3,2-b][1,2,4]triazole derivatives have shown significant antimicrobial properties. The structure of this compound suggests it may inhibit bacterial growth by targeting specific metabolic pathways or enzymes involved in cell wall synthesis.
-
Anticancer Properties :
- Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For instance, thiazole-containing compounds have demonstrated lower IC50 values than standard chemotherapeutics like doxorubicin in various cancer cell lines.
-
Neuropharmacological Effects :
- The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible antidepressant or anxiolytic properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-piperazine | Piperazine ring with fluorinated phenyl group | Antidepressant effects |
| Thiazolo[3,2-b][1,2,4]triazole derivatives | Core thiazole-triazole structure | Antimicrobial and anticancer |
| 5-(Substituted phenyl)-1H-pyrazole | Pyrazole ring with various substitutions | Anti-inflammatory properties |
This table highlights the unique combination of structural features present in 2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , distinguishing it from other compounds and enhancing its potential biological activity.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with compounds similar to This compound :
-
Antifungal Studies :
- Research indicates that 1,2,4-triazole derivatives exhibit extensive antifungal activity due to their ability to target fungal cell membranes effectively. The presence of the triazole moiety may enhance antifungal potency.
- Anticancer Research :
-
Neuropharmacological Studies :
- Investigations into piperazine derivatives have revealed their potential as serotonin receptor modulators. This suggests that our compound may also exhibit mood-regulating effects.
Comparison with Similar Compounds
Structural and Crystallographic Features
The target compound’s heterocyclic core and substituents differentiate it from analogs in the evidence (Table 1). Key comparisons include:
Table 1: Structural Comparison of Target Compound and Analogs
- Core Heterocycles: The target’s thiazolo-triazole core differs from the thiazolo-pyrimidine () or pyrazole-thiazole systems ().
- Substituent Effects :
- The ethyl groups in the target compound may increase lipophilicity compared to methyl or chlorine substituents in analogs (e.g., ’s chlorophenyl), influencing solubility and metabolic stability.
- The 4-fluorophenyl piperazine side chain introduces conformational flexibility, contrasting with rigid planar structures in ’s compounds, where one fluorophenyl group is perpendicular to the molecular plane . This flexibility could modulate receptor interaction dynamics.
- Halogen substituents (fluorine vs. chlorine) affect electronic properties: Fluorine’s strong electron-withdrawing nature may enhance stability and bioavailability compared to chlorine in analogs .
Implications for Bioactivity (Inferred)
- The piperazine group in the target compound is common in CNS-targeting drugs (e.g., antipsychotics), implying possible neurological activity.
- Ethyl substituents may prolong half-life compared to ’s methyl groups due to reduced oxidative metabolism.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including coupling of thiazolo-triazole cores with substituted piperazine and aryl groups. Key steps include:
- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yield in heterocyclic coupling reactions .
- Temperature control : Maintaining 70–80°C during nucleophilic substitution prevents side reactions .
- Purification : Use hot water washing and recrystallization in acetic acid to remove unreacted intermediates .
- Monitoring : TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .
Q. How can structural ambiguity in the thiazolo-triazole-piperazine system be resolved?
- Spectroscopic analysis : Use -NMR to confirm methylene bridge protons (δ 4.2–4.8 ppm) and piperazine ring protons (δ 2.8–3.5 ppm) .
- X-ray crystallography : Resolve stereochemistry of the ethylphenyl group and piperazine orientation, as demonstrated for analogous pyrazolylthiazole structures .
Q. What methods are recommended for assessing solubility and stability in biological assays?
- Solubility : Test in DMSO/PBS mixtures (1:10 v/v) at pH 7.4, noting precipitation thresholds .
- Stability : HPLC monitoring under physiological conditions (37°C, 72 hours) identifies degradation products, such as hydrolyzed piperazine or oxidized thiazole .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC values in kinase assays) be systematically addressed?
- Assay standardization : Use ATP concentration gradients (1–10 µM) to control for competitive binding interference .
- Structural analogs : Compare with 4-fluorophenyl-piperazine derivatives lacking the ethyl group; reduced hydrophobicity may lower membrane permeability .
- Molecular dynamics : Simulate binding to tyrosine kinases (e.g., Abl1) to identify steric clashes caused by the ethylphenyl group .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine modifications?
- Piperazine substitution : Replace 4-fluorophenyl with 3,5-dichlorophenyl to enhance π-π stacking in hydrophobic pockets .
- Methylation : Introduce N-methyl groups to reduce metabolic dealkylation, as shown in pyrazolylthiazole analogs .
- Bioisosteres : Test morpholine or thiomorpholine as piperazine replacements to modulate solubility and target engagement .
Q. How can in silico modeling improve the prediction of off-target effects?
- Pharmacophore mapping : Align the thiazolo-triazole core with kinase hinge regions (e.g., EGFR T790M) using AutoDock Vina .
- Pan-assay interference (PAINS) filters : Screen for redox-active thiazole motifs that may generate false positives in high-throughput assays .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Cell-type specificity : Test in primary macrophages (e.g., RAW264.7) vs. epithelial cells; differential NF-κB activation may explain discrepancies .
- Metabolic inactivation : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess if rapid hepatic clearance masks activity in vivo .
Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?
- P-glycoprotein (P-gp) expression : Quantify MDR1 levels in cell lines; the ethyl group may enhance P-gp-mediated efflux in resistant models .
- Hypoxia conditions : Replicate assays under 1% O, as thiazole derivatives often show reduced efficacy in normoxic environments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperazine coupling | PEG-400, 70°C, 12 h | 65–70 | |
| 2 | Thiazolo-triazole formation | NaH, toluene, reflux | 55–60 | |
| 3 | Purification | Recrystallization (acetic acid) | 90–95 |
Q. Table 2. Spectral Data for Structural Confirmation
| Group | -NMR (δ, ppm) | IR (cm) | Reference |
|---|---|---|---|
| Piperazine CHN | 2.8–3.5 (m) | 1240 (C-N) | |
| Thiazole C=S | – | 1120–1150 | |
| Ethylphenyl CH | 1.2–1.4 (t) | 2960 (C-H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
